5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester
Brand Name: Vulcanchem
CAS No.: 948294-21-1
VCID: VC17288775
InChI: InChI=1S/C16H16ClNO4/c1-4-21-15(19)11-8-10-12(17)7-6-9(3)13(10)18-14(11)16(20)22-5-2/h6-8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C16H16ClNO4
Molecular Weight: 321.75 g/mol

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester

CAS No.: 948294-21-1

Cat. No.: VC17288775

Molecular Formula: C16H16ClNO4

Molecular Weight: 321.75 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester - 948294-21-1

Specification

CAS No. 948294-21-1
Molecular Formula C16H16ClNO4
Molecular Weight 321.75 g/mol
IUPAC Name diethyl 5-chloro-8-methylquinoline-2,3-dicarboxylate
Standard InChI InChI=1S/C16H16ClNO4/c1-4-21-15(19)11-8-10-12(17)7-6-9(3)13(10)18-14(11)16(20)22-5-2/h6-8H,4-5H2,1-3H3
Standard InChI Key QEKVMRPGZMRYHJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C(=O)OCC)C)Cl

Introduction

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester is a complex organic compound featuring a quinoline structure, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two carboxylic acid groups (in the form of esters) at the 2 and 3 positions of the quinoline ring, along with a chlorine atom at the 5 position and a methyl group at the 8 position. The molecular formula for this compound is C16H16ClNO4, and its molecular weight is approximately 321.76 g/mol .

Synthesis Methods

Several methods have been developed for synthesizing 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester, typically involving multi-step organic reactions. These methods often start with simpler quinoline derivatives and involve halogenation and esterification steps.

Biological Activity

Research indicates that 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester exhibits significant biological activity, particularly in antimicrobial and anticancer studies. Its unique structure allows it to interact with biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes.

Applications

This compound finds applications in various fields, including pharmaceutical research due to its potential therapeutic effects. Interaction studies often focus on its binding affinity to biological targets such as enzymes and receptors, which can help elucidate its mechanisms of action.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester. These include:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-8-methylquinoline-2,3-dicarboxylic acid diethyl esterBromine substitution instead of chlorineDifferent halogen may affect biological activity
5-Chloroquinoline-2-carboxylic acidLacks methyl group at position 8Simpler structure may lead to different reactivity
8-Methylquinoline-2,3-dicarboxylic acid diethyl esterNo chlorine or additional carboxyl groupPotentially less complex interactions

These variations in halogen substitution and functional groups can influence their chemical reactivity and biological properties.

Research Findings

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator